N,2-Diethyl-3-methylvaleramide

Catalog No.
S13143731
CAS No.
94333-42-3
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,2-Diethyl-3-methylvaleramide

CAS Number

94333-42-3

Product Name

N,2-Diethyl-3-methylvaleramide

IUPAC Name

N,2-diethyl-3-methylpentanamide

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-5-8(4)9(6-2)10(12)11-7-3/h8-9H,5-7H2,1-4H3,(H,11,12)

InChI Key

GXTTUHOVBQMJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)NCC

N,2-Diethyl-3-methylvaleramide is an organic compound characterized by its amide functional group. It features a branched aliphatic structure with two ethyl groups attached to the nitrogen atom and a methyl group on the carbon chain. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

Typical of amides. These include:

  • Hydrolysis: Under acidic or basic conditions, N,2-diethyl-3-methylvaleramide can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acylation reactions: The amide can react with acyl chlorides or anhydrides to form more complex amides or substituted derivatives.
  • Reduction: N,2-Diethyl-3-methylvaleramide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of N,2-diethyl-3-methylvaleramide can be achieved through various methods:

  • Direct Amidation: Reacting 3-methylvaleric acid with diethylamine under controlled conditions can yield N,2-diethyl-3-methylvaleramide.
  • Using Isocyanates: The reaction of 3-methylvaleric acid with diethylamine followed by treatment with an isocyanate could also produce the desired amide.
  • Multi-step Synthesis: Starting from simpler precursors such as ethyl 3-methylvalerate, followed by amination processes.

These methods allow for the efficient production of N,2-diethyl-3-methylvaleramide in laboratory settings.

N,2-Diethyl-3-methylvaleramide has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Due to its potential biological activity, it may serve as a lead compound for developing new agrochemicals.
  • Chemical Research: As a reagent in organic synthesis for producing more complex molecules.

Similar Compounds: Comparison with Other Compounds

N,2-Diethyl-3-methylvaleramide shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
N,N-DiethylacetamideContains an acetyl group instead of a valeramide structureCommonly used as a solvent
N-Ethyl-N-(3-methylbutyl)acetamideContains branched alkyl chainsExhibits different solubility properties
Diethyl 2-(2-oxopropyl)succinateContains an ester functional groupUsed in synthetic organic chemistry

These comparisons highlight how variations in functional groups and branching can influence the properties and applications of similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

171.162314293 g/mol

Monoisotopic Mass

171.162314293 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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